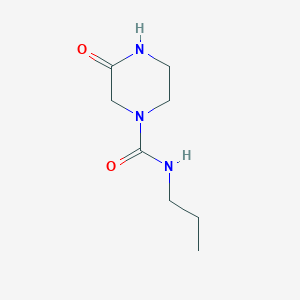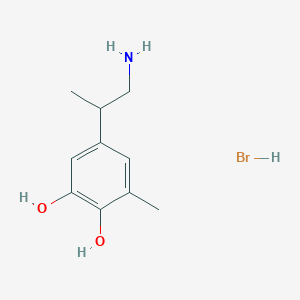
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” is a chemical compound with the CAS Number: 2580248-28-6 . The IUPAC name for this compound is the same as the given name . The molecular weight of this compound is 262.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Advanced Oxidation Processes
5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide could potentially be involved in advanced oxidation processes (AOPs), as similar compounds have been studied for their degradation products, biotoxicity, and potential use in environmental remediation. A review highlighted the importance of understanding the kinetics, mechanisms, and by-products of AOPs, especially concerning compounds like acetaminophen. The study emphasized the need for enhanced degradation processes to address the release of toxic by-products into the environment (Qutob et al., 2022).
Ionic Liquid Solvents
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, has shown the potential of these substances as alternative solvents for various separation problems. This could be relevant for substances like 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide, as ionic liquids have been used for the separation of small hydrocarbons and their unsaturated counterparts. The study provided insights into the activity coefficients at infinite dilution and the separating ability of these ionic liquids, indicating their potential utility in chemical processes (Domańska et al., 2016).
Receptor Occupancy Imaging
Compounds structurally similar to 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide have been used in receptor occupancy studies. For instance, a novel compound, TPA023B, selectively activated certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes and was studied through positron emission tomography (PET) to determine receptor occupancy in the human brain. Such studies are crucial in understanding the pharmacological and physiological effects of compounds at the receptor level (Laere et al., 2008).
Liquid Crystal Dimers
The study of liquid crystal dimers, such as methylene-linked dimers, reveals their unique transitional properties and the formation of various nematic phases. These phases and their properties, like the twist-bend nematic phase observed in some dimers, could provide insights into the behavior and applications of structurally related compounds, including 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol hydrobromide (Henderson & Imrie, 2011).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the sources, compounds with similar structures have been studied for their potential as anticancer agents . This suggests that “5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” could also be of interest in medicinal chemistry research.
Propriétés
IUPAC Name |
5-(1-aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRMUSWUKGJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

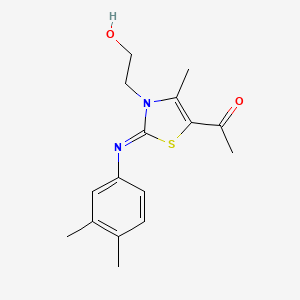
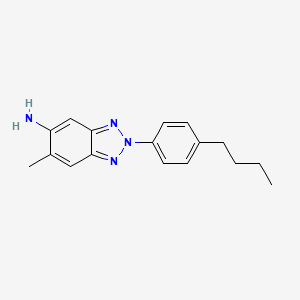

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)
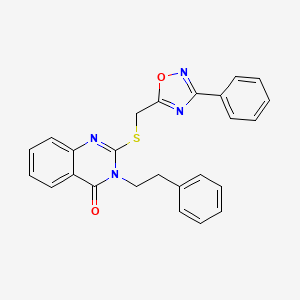

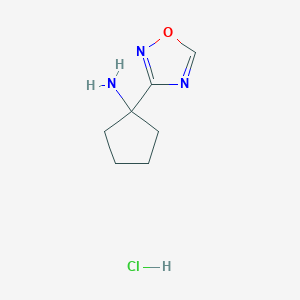
![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
